Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Catalog No.
S733661
CAS No.
92847-34-2
M.F
C11H10ClNO2
M. Wt
223.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

CAS Number

92847-34-2

Product Name

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

IUPAC Name

ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3

InChI Key

YRJLGZCWCQCFIC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)C1=CC(=CC=C1)Cl

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC=C1)Cl

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is an organic compound with the molecular formula C11H10ClNO2C_{11}H_{10}ClNO_2 and a molecular weight of approximately 223.66 g/mol. This compound features a cyano group and an ethyl ester, making it a versatile intermediate in organic synthesis. The presence of the 3-chlorophenyl group contributes to its unique chemical properties, enhancing its reactivity and potential biological activity .

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 3-chlorophenyl-2-cyanoacetic acid.
  • Cyclization Reactions: This compound can also participate in cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.

These reactions make it a valuable building block in synthetic organic chemistry.

Research indicates that ethyl 2-(3-chlorophenyl)-2-cyanoacetate exhibits significant biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
  • Antitumor Activity: Some derivatives of cyanoacetates have shown potential in inhibiting tumor growth, indicating that ethyl 2-(3-chlorophenyl)-2-cyanoacetate may also have similar properties.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could have implications in drug design and development .

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate can be synthesized through several methods:

  • Condensation Reaction: A common method involves the reaction of ethyl cyanoacetate with 3-chlorobenzaldehyde under basic conditions to form the desired product.
    text
    Ethyl cyanoacetate + 3-Chlorobenzaldehyde → Ethyl 2-(3-chlorophenyl)-2-cyanoacetate
  • Reflux Method: Another approach includes refluxing ethyl cyanoacetate with an appropriate chlorobenzene derivative in the presence of a catalyst.

These methods highlight the compound's accessibility for further research and application.

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate finds applications in various fields:

  • Pharmaceutical Industry: It serves as a precursor for synthesizing bioactive molecules, particularly those with potential therapeutic effects.
  • Agricultural Chemicals: The compound may be used in developing agrochemicals due to its biological activity.
  • Material Science: It can be utilized in creating polymers or other materials with specific properties .

Several compounds share structural similarities with ethyl 2-(3-chlorophenyl)-2-cyanoacetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(4-chlorophenyl)-2-cyanoacetateC11H10ClNO2C_{11}H_{10}ClNO_2Substituent position affects biological activity
Methyl 2-(3-chlorophenyl)-2-cyanoacetateC10H9ClNO2C_{10}H_{9}ClNO_2Methyl group instead of ethyl, altering solubility
Ethyl 2-(phenyl)-2-cyanoacetateC11H11NO2C_{11}H_{11}NO_2Lacks chlorine, potentially different reactivity

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is unique due to its specific chlorination pattern and the resulting electronic effects, which influence its reactivity and biological properties compared to its analogs.

XLogP3

2.7

Dates

Modify: 2023-08-15

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